molecular formula C5H3FIN B038475 2-Fluoro-3-iodopyridine CAS No. 113975-22-7

2-Fluoro-3-iodopyridine

Cat. No. B038475
M. Wt: 222.99 g/mol
InChI Key: WCDCAXVNBOLWNO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogen-rich pyridines, including 2-fluoro-3-iodopyridine, typically involves halogen dance reactions. These reactions allow for the introduction of different halogens into the pyridine ring, resulting in highly functionalized intermediates suitable for further chemical transformations. For example, the synthesis of 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the versatility of halogen dance reactions in accessing such halogen-rich pyridine derivatives (Wu et al., 2022).

Molecular Structure Analysis

The molecular structure of 2-fluoro-3-iodopyridine and related compounds has been studied using various spectroscopic and computational methods. Vibrational spectroscopy, including infrared and Raman, along with ab initio and DFT calculations, have provided insights into the bond distances, angles, and overall geometry of these molecules. These studies reveal that the presence of halogens, particularly fluorine and iodine, significantly influences the electronic and structural properties of the pyridine ring (Boopalachandran & Laane, 2011).

Chemical Reactions and Properties

2-Fluoro-3-iodopyridine participates in various chemical reactions, leveraging the reactivity of its halogen atoms. For instance, radiofluorination reactions allow for the incorporation of fluorine-18, a radioisotope used in positron emission tomography (PET) imaging. This demonstrates the compound's utility in synthesizing radiolabeled molecules for biomedical applications (Pauton et al., 2019). Additionally, photoredox-mediated coupling reactions facilitate the synthesis of diversely substituted fluoropyridines, showcasing the compound's versatility in organic synthesis (Scherbinina et al., 2017).

Physical Properties Analysis

The physical properties of 2-fluoro-3-iodopyridine, such as its melting point, boiling point, and solubility, are crucial for its handling and application in chemical synthesis. While specific studies on these properties were not directly identified, the general principles of organic chemistry suggest that the presence of halogens can significantly affect these properties, influencing the compound's behavior in different solvents and under various temperature conditions.

Chemical Properties Analysis

2-Fluoro-3-iodopyridine's chemical properties are characterized by its reactivity towards nucleophilic substitution and cross-coupling reactions, attributed to the presence of fluorine and iodine atoms. These properties make it an ideal candidate for the synthesis of complex organic molecules, including pharmaceuticals and materials science applications. The fluorine atom, in particular, can enhance the molecule's stability and influence its reactivity patterns, making 2-fluoro-3-iodopyridine a valuable synthetic intermediate (Verniest et al., 2010; Daykin et al., 2010).

Scientific Research Applications

“2-Fluoro-3-iodopyridine” is a chemical compound with the molecular formula C5H3FIN and a molecular weight of 222.99 . It appears as a white to light yellow powder or crystal . This compound is used in various fields, including:

  • Pharmaceuticals : It’s used as an intermediate in the synthesis of bulk pharmaceutical agents .
  • Chemistry : It’s used in fluorination reactions, serving as a fluorinated building block .
  • Laboratory Research : It’s used as a reagent in laboratory chemicals .
  • Food, Drug, Pesticide or Biocidal Product Use : This compound may be used in the production of food, drugs, pesticides, or biocidal products .

  • Synthesis of β-Carboline : Although the exact compound used is 3-Fluoro-4-iodopyridine, it’s worth noting that similar compounds can be used as key building blocks for the synthesis of β-carboline . β-carboline finds extensive applications in anti-cancer treatments, neuroenhancement, and neuroprotection .

  • Buchwald-Hartwig Amination : “2-Fluoro-3-iodopyridine” can be used in the Buchwald-Hartwig Amination process . This is a chemical reaction that involves the palladium-catalyzed coupling of amines with aryl halides . It’s a valuable method in the synthesis of complex organic molecules such as pharmaceuticals and natural products .

  • Fluorinated Building Blocks : “2-Fluoro-3-iodopyridine” can serve as a fluorinated building block . Fluorinated compounds have unique properties and are used in a variety of fields, including pharmaceuticals, agrochemicals, and materials science .

Safety And Hazards

2-Fluoro-3-iodopyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It causes skin irritation and serious eye irritation . Therefore, it is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid getting it in eyes, on skin, or on clothing .

Future Directions

Fluoropyridines, including 2-Fluoro-3-iodopyridine, are of high interest due to their unique physical, chemical, and biological properties . They are important building blocks for organic chemists and are a prominent scaffold found in a plethora of bioactive molecules . Therefore, the development of efficient methods to synthesize or to build-up polyfunctionalized pyridine derivatives is still of high demand .

properties

IUPAC Name

2-fluoro-3-iodopyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3FIN/c6-5-4(7)2-1-3-8-5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCDCAXVNBOLWNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3FIN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60426560
Record name 2-Fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluoro-3-iodopyridine

CAS RN

113975-22-7
Record name 2-Fluoro-3-iodopyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60426560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-3-iodopyridine
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Synthesis routes and methods

Procedure details

Prepared according to J. Org. Chem. 1993, 7832: A solution of lithium diisopropylamide was prepared by addition of n-BuLi (46.4 ml, 2.5 M in hexanes, 0.12 mol) to a solution of diisopropyl amine (15 ml, 0.12 mol) in of anhydrous THF (200 ml) at 0° C. After stirring for ten minutes the solution was cooled to −78° C. Using a syringe pump 2-fluoropyridine (10 ml, 0.12 mol) was added neat over 2 min. The reaction mixture was stirred for 4 h at this temperature. A white precipitate formed. A solution of iodine (29.5 gm, 0.12 mol) in of anhydrous THF (100 ml) was added over 40 min via syringe pump while the reaction was kept at −78° C. The reaction mixture changed from white to yellow and finally to orange in color during this addition. The reaction mixture is quenched at −78° C. by adding of water (5 ml) followed by carefully pouring the mixture into an 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate. The product was extracted into ether and the organic layer was washed with brine and then dried over Na2SO4 and evaporated in vacuo. The residue 22.2 gm (86%), which solidified, was purified by chromatography on silica gel eluting with 9/1 hexane/ethyl acetate to afford of the desired 2-fluoro-3-iodopyridine contaminated with 2-fluoro-4-iodopyridine (21 gm). 1H NMR (CDCl3, 400 MHz) δ 8.17 (m, 2H), 6.95 (m, 1H); APCl MS m/z 224 (M)+.
Quantity
46.4 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step Two
Quantity
29.5 g
Type
reactant
Reaction Step Three
Name
Quantity
100 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
78
Citations
ASM Mahmood - 2021 - eprints.keele.ac.uk
… UV-Visible spectra of 2-fluoro-3-iodopyridine -ICl: 2-fluoro-3-iodopyridine (Blue), ICl (Orange… of 2-fluoro-3-iodopyridine. Figure (3.7.3): ATR-FTIR spectrum of 2-fluoro-3-iodopyridine – ICl…
Number of citations: 3 eprints.keele.ac.uk
Y Li, S Huang, J Li, J Li, X Ji, J Liu, L Chen… - Organic & …, 2020 - pubs.rsc.org
… In addition, the copper-catalysed Ullmann-type coupling of 2-fluoro-3-iodopyridine with … Next, 1H-imidazo[4,5-b]pyridine product 5 reacts with excess 2-fluoro-3-iodopyridine in the …
Number of citations: 1 pubs.rsc.org
N Gyorfi, E Farkas, N Nemet, C Weber, Z Novak… - Molecules, 2020 - mdpi.com
… Following the same logic, we reacted 2-fluoro-3-iodopyridine (1), 4-chloro-3-iodopyridine (3), or 2-chloro-5-iodopyridine (5) with methanol, isopropanol, and benzyl alcohol (Scheme 1) …
Number of citations: 2 www.mdpi.com
L Estel, F Marsais, G Queguiner - The Journal of Organic …, 1988 - ACS Publications
… Results Selective ortho lithiation of2-fluoropyridine (1) by LDA4 and reaction of the resulting3-lithio derivative with iodine afforded a high yield of 2-fluoro-3-iodopyridine (2). The 2-…
Number of citations: 118 pubs.acs.org
P Richardson, JT Brewster - Synfacts, 2022 - thieme-connect.com
… A one-pot gram-scale reaction of the tosyl aziridine 20 and 2fluoro-3-iodopyridine (21), … A one-pot gram-scale reaction of the tosyl aziridine 20 and 2fluoro-3-iodopyridine (21), followed …
Number of citations: 0 www.thieme-connect.com
AB Dyatkin, JR Brickwood, JR Proudfoot - Bioorganic & medicinal …, 1998 - Elsevier
… a solution of iodine in THF at -70 C gave 2-fluoro-3-iodopyridine 55 (75%). Coupling of 5 with … 8 Stille coupling of 9 with 2-fluoro-3-iodopyridine 5 in refluxing benzene provided Z-olefin …
Number of citations: 10 www.sciencedirect.com
S Saitton, J Kihlberg, K Luthman - Tetrahedron, 2004 - Elsevier
… 2-Fluoro-3-iodopyridine was synthesized from 2-fluoropyridine in 78% yield by reaction with … a Reaction conditions: 2-fluoro-3-iodopyridine was reacted with LDA in THF at −78 C for 1 h …
Number of citations: 37 www.sciencedirect.com
T Brégent, MV Ivanova, T Poisson… - … A European Journal, 2022 - Wiley Online Library
… flow halogen dance on 2-fluoro-3-iodopyridine trapped with 3… flow lithiation of the 2-fluoro-3-iodopyridine 4 (Scheme 5). To … was much faster on the 2fluoro-3-iodopyridine affording to a …
Y Li, S Huang, C Liao, Y Shao, L Chen - Organic & Biomolecular …, 2018 - pubs.rsc.org
… At first, 2-fluoro-3-iodopyridine and acetamidine hydrochloride were chosen as the model substrates to optimize the reaction conditions. In lieu of transition metals as catalysts, Cs 2 CO …
Number of citations: 7 pubs.rsc.org
V Nenajdenko - 2014 - Springer
… was acylated and then converted into 6-amino-2-fluoro-3-iodopyridine (39), which was transformed into 6-(4-nitrophenyldimethoxy)-2-fluoro-3-iodopyridine (41). Both 39 and 41 were …
Number of citations: 5 link.springer.com

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